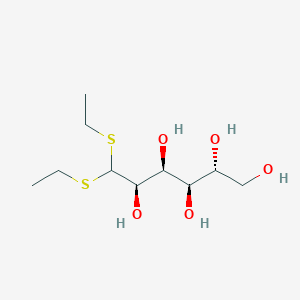
2-Methyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldotriacontane is a long-chain hydrocarbon that belongs to the class of alkanes. It is a colorless, odorless, and waxy solid that is insoluble in water. This compound is found in the cuticular wax of many plants, including rice, wheat, and maize. 2-Methyldotriacontane has several applications in various fields, including agriculture, pharmaceuticals, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Catalytic Behavior and Acid-Base Properties
Research has investigated the acid-base properties of various oxide systems, focusing on their catalytic behavior in transforming specific alcohols. For example, Cutrufello et al. (2002) explored the use of adsorption microcalorimetry in characterizing oxide systems like zirconia and ceria-lanthana solid solutions. This research is vital in understanding how these materials catalyze reactions, such as the conversion of certain alcohols, which could be analogous to reactions involving compounds like 2-Methyldotriacontane (Cutrufello et al., 2002).
Biofuel Research and Combustion Analysis
2-Methylbutanol, a compound related to 2-Methyldotriacontane, has been studied as a potential biofuel. Park et al. (2015) conducted experiments on 2-methylbutanol, examining ignition delay times and flame speeds, to understand its combustion characteristics. This research provides insights into how similar molecules like 2-Methyldotriacontane could perform in biofuel applications (Park et al., 2015).
Pharmaceutical and Industrial Applications
The properties of 2-Methyl pyrazine, a compound structurally related to 2-Methyldotriacontane, have garnered interest for its potential in pharmaceutical and industrial applications. Park et al. (2001) measured the vapor-liquid equilibria and excess molar volumes of 2-Methyl pyrazine with various solvents, providing critical data that can be extrapolated to understand the behavior of similar molecules like 2-Methyldotriacontane in different industrial settings (Park et al., 2001).
Microbial Fermentation and Biofuel Production
The synthesis of pentanol isomers through microbial fermentation has been a topic of significant research. Cann and Liao (2009) focused on metabolic engineering to develop microbial strains for producing isomers like 2-methyl-1-butanol, which are structurally similar to 2-Methyldotriacontane. This work highlights the potential of microbial processes in producing complex hydrocarbons for biofuel and other applications (Cann & Liao, 2009).
Catalytic Dehydration for Renewable Chemicals
The catalytic dehydration of alcohols, such as isobutanol (related to 2-Methyldotriacontane), has been explored for producing renewable fuels and chemicals. Taylor, Jenni, and Peters (2010) studied the dehydration of fermented isobutanol over alumina catalysts, a process potentially applicable to similar long-chain hydrocarbons (Taylor, Jenni, & Peters, 2010).
Eigenschaften
CAS-Nummer |
1720-11-2 |
|---|---|
Produktname |
2-Methyldotriacontane |
Molekularformel |
C33H68 |
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
2-methyldotriacontane |
InChI |
InChI=1S/C33H68/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)3/h33H,4-32H2,1-3H3 |
InChI-Schlüssel |
ZMRQKNNNZMSHKH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Andere CAS-Nummern |
90398-67-7 |
Synonyme |
2-Methyldotriacontane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















